Product packaging for alpha-Cadinene(Cat. No.:)

alpha-Cadinene

Cat. No.: B1253744
M. Wt: 204.35 g/mol
InChI Key: QMAYBMKBYCGXDH-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Cadinene (CAS 24406-05-1) is a bicyclic sesquiterpene belonging to the cadinane structural group, with a molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It is one of several cadinene isomers characterized by a 4-isopropyl-1,6-dimethyldecahydronaphthalene carbon skeleton and is commonly identified in the essential oils of a wide variety of plants . As a sesquiterpenoid, it is a neutral, lipophilic compound with a predicted logP of 4.1, properties that influence its bioavailability and biological interactions . This compound is of significant research value for its demonstrated biological activities. A prominent area of investigation is its potent anti-acetylcholinesterase (AChE) activity. A 2023 study on Eugenia valvata essential oil, in which this compound is a constituent, reported strong AChE inhibition with an IC₅₀ of 53.08 ± 1.13 µg/mL, highlighting its potential as a candidate for palliative treatment strategies in Alzheimer's disease research . Furthermore, sesquiterpenes from the cadinene family exhibit notable antimicrobial properties. Recent studies specifically highlight the antibacterial activity of its isomer, delta-cadinene, against pathogens like Listeria monocytogenes , suggesting a broader mechanistic interest for the cadinene class in antimicrobial applications . Research also indicates that essential oils rich in sesquiterpenes, including cadinene isomers, can display neuroprotective effects. Pre-treatment with such oils has been shown to prevent ischemia/reperfusion-induced damage in animal models, mitigating oxidative stress and neuroinflammation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1253744 alpha-Cadinene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15+/m0/s1

InChI Key

QMAYBMKBYCGXDH-SOUVJXGZSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Origin of Product

United States

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis
Alpha-Cadinene serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic chemistry for developing new compounds.

2. Plant Defense Mechanisms
Research indicates that this compound plays a role in plant defense, acting as a deterrent against herbivores and pathogens. Its production is often triggered by stress conditions, highlighting its importance in plant biology.

3. Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains, suggesting its potential use in developing natural antimicrobial agents .

Medical Applications

1. Anti-Inflammatory Effects
this compound has been explored for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

2. Neuroprotective Potential
Recent research has identified this compound's potential as a neuroprotective agent. Its ability to inhibit acetylcholinesterase suggests it may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

1. Fragrance and Flavor Industry
Due to its unique woody aroma, this compound is widely used in the fragrance and flavor industries. It contributes to the scent profiles of various products, including perfumes and food flavorings .

2. Cosmetic Products
this compound's antimicrobial and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations, particularly those targeting skin health and hygiene .

Case Study 1: Antimicrobial Activity

A study published in Journal of Essential Oil Research demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating its potential as a natural preservative in food products.

Case Study 2: Neuroprotective Effects

In another study focusing on Alzheimer's disease, researchers found that this compound inhibited acetylcholinesterase with an IC50 value of 53.08 ± 1.13 µg/mL. This suggests that the compound could be further investigated for its therapeutic potential in cognitive disorders .

Data Tables

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cadinene Isomers

Alpha-Cadinene shares structural similarities with other cadinene isomers, which differ in cyclization patterns and stereochemistry:

Compound Molecular Formula Key Characteristics Concentration in Cinnamomum spp. Odor Profile
This compound C15H24 Woody, dry odor; low abundance in plants (0.114% in Cinnamomum) 0.114% Woody, dry
gamma-Cadinene C15H24 More abundant in essential oils (6.5%–17.4% in Cananga odorata) 0.2% Earthy, spicy
delta-Cadinene C15H24 Intermediate abundance (0.98% in Cinnamomum; 2.1%–5.2% in Cananga odorata) 0.98% Mild, floral
beta-Cadinene C15H24 Rarely reported; specific odor and abundance data lacking - Not documented

Cyclization Pathways :
All cadinene isomers originate from FPP but diverge in cyclization. This compound forms a bicyclic structure with a trans-decalin core, while gamma- and delta-Cadinene adopt different ring conformations .

Other Sesquiterpenes in Plant Volatiles

This compound is often compared to non-cadinene sesquiterpenes in ecological and industrial contexts:

Germacrene D
  • Molecular Formula : C15H24
  • Concentration : 8.338% in Cinnamomum spp. , significantly higher than this compound.
  • Role: A major herbivore-induced volatile in plants, attracting parasitoids for pest control .
Beta-Caryophyllene
  • Molecular Formula : C15H24
  • Concentration : 14.8%–21.5% in Cananga odorata , vs. trace levels of this compound.
  • Pharmacology : Beta-Caryophyllene has demonstrated anti-inflammatory and analgesic properties via CB2 receptor activation , whereas this compound’s bioactivity remains uncharacterized.
Longifolene
  • Molecular Formula : C15H24
  • Concentration : 1.164% in Cinnamomum spp. .
  • Applications : Used in synthetic chemistry for its rigid tricyclic structure; this compound lacks comparable industrial applications .

Analytical and Functional Differences

Property This compound Gamma-Cadinene Germacrene D
GC-MS Retention Predicted Kovats Index: ~1,650 Higher polarity than alpha Distinct peak at ~1,550
Biosynthesis Derived from FPP via cadinane synthase Requires alternative cyclization enzymes Formed via germacradienol intermediates
Ecological Role Limited data; potential antimicrobial role inferred from plant defense Attracts pollinators Key parasitoid attractant

Preparation Methods

Enzymatic Cyclization Mechanisms

The cyclization of FPP involves ionization to form a germacradienyl cation, followed by hydride shifts and Wagner-Meerwein rearrangements. In vitro assays using recombinant cadinene synthase from Gossypium arboreum demonstrate a turnover rate of 0.45 s⁻¹ at pH 7.5, with Mg²⁺ as a cofactor.

Synthetic Preparation Methods

Intermolecular Diels-Alder Approach

The total synthesis of cadinene derivatives often employs Diels-Alder reactions. For example, Nishikawa et al. (2011) synthesized 10-isocyano-4-cadinene using a diene (2-methyl-1,3-pentadiene) and dienophile (α-methylacrylonitrile) under thermal conditions (110°C, 48 hours), achieving a 62% yield.

Table 1: Diels-Alder Reaction Parameters

ComponentDetails
Diene2-methyl-1,3-pentadiene
Dienophileα-methylacrylonitrile
Temperature110°C
Reaction Time48 hours
Yield62%

Samarium Diiodide-Induced Cyclization

A pivotal advancement involves SmI₂-mediated Barbier-type cyclization. This method constructs the cadinane core via a ketyl radical intermediate, enabling stereocontrol. In the synthesis of 10-isocyano-4-cadinene, SmI₂ (2.5 equiv) in tetrahydrofuran (THF) at −78°C produced the bicyclic structure with 78% enantiomeric excess (ee).

Table 2: Cyclization Efficiency with SmI₂

ParameterValue
SmI₂ Equivalents2.5
SolventTHF
Temperature−78°C
Enantiomeric Excess78%

Stereochemical Considerations

Synthetic routes must address the four stereocenters in this compound. Chiral auxiliaries, such as Oppolzer’s sultam, have been used to direct stereochemistry during Diels-Alder reactions, achieving >90% diastereoselectivity.

Extraction Techniques from Natural Sources

Hydrodistillation

Steam distillation of Calendula officinalis flowers yields 0.2–0.5% this compound. However, prolonged heating (>3 hours) degrades thermally labile compounds, reducing overall quality.

Organic Solvent Extraction

Hexane and dichloromethane are effective solvents. Sonication (10 minutes at 40 kHz) increases extraction efficiency by 30% compared to maceration alone. For example, dichloromethane extracts from Juniperus communis yielded 1.8 mg/g this compound versus 1.2 mg/g without sonication.

Table 3: Solvent Extraction Efficiency

SolventYield (mg/g)Sonication Effect
Hexane1.5+25%
Dichloromethane1.8+30%

Enfleurage

Cold enfleurage using karite fat (Butyrospermum paradoxa) achieves a 3.2% yield from Calendula flowers, sevenfold higher than hydrodistillation. This method preserves thermolabile compounds and minimizes pigment contamination.

Industrial-Scale Production

Catalytic Cyclization

Industrial synthesis employs heterogeneous catalysts (e.g., H-beta zeolite) for FPP cyclization. At 150°C and 5 bar pressure, conversion rates reach 85%, with this compound selectivity of 70%.

Supercritical Fluid Extraction (SFE)

CO₂-based SFE (50°C, 250 bar) extracts this compound from Cupressus sempervirens with 98% purity, outperforming traditional methods in both yield (2.1%) and energy efficiency.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Biosynthesis0.3–0.595Low
Diels-Alder Synthesis6288Moderate
SmI₂ Cyclization7892High
Enfleurage3.285Moderate
SFE2.198High

Q & A

Q. How can researchers accurately identify α-Cadinene in plant extracts using spectroscopic methods?

To confirm the presence of α-Cadinene, combine gas chromatography-mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) . GC-MS separates volatile compounds and provides molecular weight/fragmentation patterns, while NMR (e.g., 13C^{13}\text{C} and 1H^1\text{H}) resolves stereochemical details. Cross-reference spectral data with databases like PubChem (ID 12306048) and KNApSAcK (C00020051) to validate structural matches . For novel matrices, include internal standards (e.g., deuterated analogs) to account for retention time shifts.

Q. What methodologies are optimal for quantifying α-Cadinene across plant species?

Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to quantify α-Cadinene in volatile blends. Calibrate with authentic standards and normalize results against biomass or tissue weight. For non-volatile matrices, employ liquid-liquid extraction with non-polar solvents (e.g., hexane) and validate recovery rates via spiked samples. Ensure reproducibility by reporting extraction times, temperatures, and solvent ratios .

Q. What is the biosynthetic pathway of α-Cadinene, and how can it be studied in planta?

α-Cadinene is a sesquiterpene synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. To elucidate its biosynthesis:

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace precursor incorporation.
  • Knock out candidate genes (e.g., TPS family terpene synthases) in model plants and analyze metabolite profiles via GC-MS.
  • Compare transcriptomic data from α-Cadinene-producing vs. non-producing tissues to identify regulatory genes .

Advanced Research Questions

Q. How can experimental designs address discrepancies in α-Cadinene detection across studies?

Contradictions in detection (e.g., presence/absence in JA-treated rice) often arise from methodological differences. To resolve this:

  • Standardize plant treatment protocols (e.g., intact vs. excised leaves, JA concentration, exposure duration).
  • Control for environmental variables (light, temperature) that influence terpene emission.
  • Use inter-laboratory validation studies with shared reference materials to harmonize analytical workflows .

Q. What strategies can validate α-Cadinene’s ecological roles, such as herbivore deterrence or pollinator attraction?

  • Conduct olfactometry assays to test insect behavioral responses to purified α-Cadinene vs. synthetic blends.
  • Perform field trials with transgenic plants overexpressing/silencing α-Cadinene biosynthesis genes.
  • Pair chemical analysis with ecological metrics (e.g., herbivory rates, pollinator visitation frequencies) to establish dose-response relationships .

Q. How can researchers investigate environmental or genetic factors modulating α-Cadinene biosynthesis?

  • Apply multi-omics integration : Combine RNA-seq (transcriptomics), LC/GC-MS (metabolomics), and proteomics to identify regulatory hubs.
  • Use GWAS (genome-wide association studies) in natural plant populations to link α-Cadinene variation to genetic loci.
  • Simulate stress conditions (e.g., drought, herbivory) in controlled environments and monitor terpene flux via real-time proton-transfer-reaction mass spectrometry (PTR-MS) .

Methodological Considerations

  • Data Reproducibility : Document extraction protocols, instrument parameters, and statistical methods (e.g., ANOVA for inter-group comparisons) to enable replication .
  • Literature Gaps : Prioritize understudied α-Cadinene sources (e.g., Larix kaempferi, Artemisia sericea) listed in BioDeep species databases .
  • Ethical Compliance : For fieldwork, obtain permits for plant collection and adhere to Nagoya Protocol guidelines for genetic resource use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Cadinene
Reactant of Route 2
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